molecular formula C9H17BrO2 B009475 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane CAS No. 108808-09-9

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane

Cat. No. B009475
M. Wt: 237.13 g/mol
InChI Key: XRPHKETWWXGCAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 5,5-dimethyl-1,3-dioxane with a 3-bromopropyl group. This could potentially be achieved through a nucleophilic substitution reaction, where the bromine atom acts as a leaving group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered dioxane ring substituted with two methyl groups at the 5th carbon and a three-carbon chain at the 2nd carbon, with a bromine atom at the end of this chain .


Chemical Reactions Analysis

The presence of the bromine atom makes this compound susceptible to various chemical reactions. For instance, it could undergo another nucleophilic substitution reaction, where a nucleophile attacks the carbon attached to the bromine, leading to the replacement of the bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would likely be influenced by the presence of the dioxane ring and the bromopropyl group .

Scientific Research Applications

  • Fine Organic Synthesis and Bactericidal Potential : A structurally similar compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, shows promise in fine organic synthesis and as a potential bactericidal compound (Khazhiev et al., 2021).

  • Production of Meldrum's Acid Derivatives : Reacting 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane with pyridine and potassium carbonate produces Meldrum's acid derivatives, indicating its usefulness in chemical synthesis (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Gas Phase Hydrogenation Using Copper Catalysts : The compound is involved in the hydrogenation of 2-substituted 5,5-dimethyl-[1,3]dioxanes to 3-alkoxy-2,2-dimethyl-propan-1-ols, a process relevant in chemical research, using copper catalysts (Paczkowski & Hölderich, 1997).

  • Potential in Renewable Fuels and Solvents : The dioxolane mixture from 2,3-Butanediol, which may include compounds like 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane, has potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey, Merriman, & Quintana, 2016).

  • Copolymerization with Maleic Anhydride : It can copolymerize with maleic anhydride to form a charge transfer complex, as studied through NMR spectroscopy (Maślińska-Solich, 1975).

  • Synthesis of Arylmethylene Derivatives : The compound is used in the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane4,6-diones, a process that has been facilitated in aqueous media (Jin et al., 2006).

  • Investigation of Conformational Structures : The conformational structure of similar dioxanes, like 2,4-dimethyl-1,3-dioxane, influences the opening of acetal rings by organomagnesium compounds, which is significant in organic chemistry (Atavin et al., 1969).

Safety And Hazards

As with any chemical compound, handling “2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane” would require appropriate safety measures. The presence of the bromine atom could potentially make this compound hazardous, as bromine-containing compounds can sometimes be harmful or irritating .

Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications. It could potentially be used in the synthesis of other compounds, given its reactivity .

properties

IUPAC Name

2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-9(2)6-11-8(12-7-9)4-3-5-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPHKETWWXGCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393349
Record name 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane

CAS RN

108808-09-9
Record name 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Sock, T Skrydstrup - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
The synthesis of the dihydroxydecalin 2 has been accomplished based on intramolecular nitrile oxide cyclization using the nitro cyclohexene derivative 13 in 29% overall yield. Several …
Number of citations: 9 pubs.rsc.org
S Komori, Y Yamaguchi, Y Kataoka… - The Journal of Organic …, 2019 - ACS Publications
Terminal acetals were selectively synthesized from various unbiased aliphatic terminal alkenes and 1,2-, 1,3-, or 1,4-diols using a PdCl 2 (MeCN) 2 /CuCl catalyst system in the …
Number of citations: 8 pubs.acs.org
J Frelek, WJ Szczepek, HP Weiss… - Journal of the …, 1998 - ACS Publications
The circular dichroism (CD) and circular dichroism of anisotropic samples (ACD) of cisoid enones 3-methyl-3α,5α-3,3‘,4‘,5‘-tetrahydrobenzo[2,3]cholest-2-en-1-one (4) and its 3β-…
Number of citations: 21 pubs.acs.org

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